molecular formula C16H14N2O3S3 B3278856 (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 683238-13-3

(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

Cat. No.: B3278856
CAS No.: 683238-13-3
M. Wt: 378.5 g/mol
InChI Key: OVMFCEIEEFGNDD-PAXBNJRQSA-N
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Description

The compound “(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide” is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with a methyl group at position 3 and a methylsulfonyl group at position 4. The acrylamide moiety is conjugated to the thiophen-2-yl group via an E-configuration double bond, while the NZ-ylidene linkage introduces imine-like electronic characteristics.

Properties

IUPAC Name

(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S3/c1-18-13-7-6-12(24(2,20)21)10-14(13)23-16(18)17-15(19)8-5-11-4-3-9-22-11/h3-10H,1-2H3/b8-5+,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMFCEIEEFGNDD-PAXBNJRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a novel synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its anti-inflammatory, antibacterial, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Moiety : The initial step includes the synthesis of 3-methyl-6-(methylsulfonyl)benzo[d]thiazole through condensation reactions.
  • Acrylamide Formation : The benzothiazole derivative is then reacted with thiophen-2-yl acrylamide to form the final product.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Activity

Research indicates that compounds similar to (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide exhibit significant anti-inflammatory effects. For instance, studies on benzothiazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines in vitro.

Table 1: Anti-inflammatory Activity of Benzothiazole Derivatives

CompoundInhibition (%)Reference
5d27.2
4d25.0
Target CompoundTBDCurrent Study

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antibacterial agent.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus6428
Escherichia coli12824

Anticancer Activity

Emerging studies have suggested that similar compounds may exhibit cytotoxic effects on cancer cell lines. Preliminary data indicate that the compound can induce apoptosis in specific cancer cells, although further research is necessary to elucidate the mechanisms involved.

Case Studies

  • Case Study on Anti-inflammatory Effects : A study involving the administration of benzothiazole derivatives showed a reduction in carrageenan-induced paw edema in animal models, suggesting a potential therapeutic application for inflammatory diseases.
  • Antibacterial Efficacy Study : A comparative analysis of various synthesized compounds highlighted that those with a benzothiazole core displayed superior antibacterial activity compared to their non-benzothiazole counterparts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzo[d]thiazole-acrylamide hybrids. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Biological Activity Synthetic Route
Target Compound Benzo[d]thiazole 3-methyl, 6-methylsulfonyl; thiophen-2-yl acrylamide Not explicitly reported in evidence Likely involves condensation of benzo[d]thiazole derivatives with acrylamide
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole 3-methylphenyl, dimethylamino-acryloyl, benzamide Cytotoxicity (IC₅₀ values not specified) Reflux of hydrazinecarbothioamide with phenacyl bromide
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide Benzo[d]thiazole Sulfanyl, 6-methylpyridyl acetamide Medical intermediate (unspecified activity) Reaction of benzo[d]thiazole-2-thiol with carbamic chloride
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)arylamides Thiazole-hydrazine Furan-2-yl, carbamothioyl hydrazine, aryl amides Anticancer activity (cell line screening) Reflux of oxazol-5(4H)-one with thiosemicarbazide

Key Findings:

Electronic Effects : The methylsulfonyl group in the target compound enhances electron-withdrawing properties compared to sulfanyl or methyl substituents in analogues like 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide . This may improve metabolic stability but reduce nucleophilic reactivity.

Research Implications and Limitations

  • Structural Similarity Metrics : Graph-based comparison methods (e.g., Tanimoto coefficients) could quantify similarity between the target compound and analogues, though specific data are absent in the evidence .
  • Gaps in Evidence : Biological data for the target compound are lacking, necessitating further studies to validate its pharmacokinetic and pharmacodynamic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
Reactant of Route 2
(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

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